2-Methyl-4-(trifluoromethyl)pyrimidine molecular structure and weight
2-Methyl-4-(trifluoromethyl)pyrimidine molecular structure and weight
This technical guide provides a comprehensive analysis of 2-Methyl-4-(trifluoromethyl)pyrimidine , a critical fluorinated heterocyclic building block used in medicinal chemistry and agrochemical development.[1]
Executive Summary
2-Methyl-4-(trifluoromethyl)pyrimidine (CAS: 149771-18-6) is a specialized pyrimidine scaffold characterized by the presence of a trifluoromethyl (
This guide details the structural parameters, validated synthetic protocols, and quality control methodologies required for the rigorous handling and application of this compound.[1]
Physicochemical Profile
The integration of the electron-withdrawing trifluoromethyl group significantly alters the basicity of the pyrimidine ring compared to non-fluorinated analogs, reducing the
Table 1: Core Molecular Specifications
| Parameter | Technical Specification |
| IUPAC Name | 2-Methyl-4-(trifluoromethyl)pyrimidine |
| CAS Registry Number | 149771-18-6 |
| Molecular Formula | |
| Molecular Weight | 162.11 g/mol |
| Exact Mass | 162.0405 g/mol |
| Physical State | Liquid / Low-melting solid (Ambient) |
| Predicted LogP | ~1.5 - 1.8 (Lipophilic) |
| H-Bond Acceptors | 2 (N1, N3) |
| H-Bond Donors | 0 |
Structural Analysis & Connectivity
The molecule consists of a six-membered heteroaromatic ring. The
Visualization: Molecular Connectivity
The following diagram illustrates the logical connectivity and functional zones of the molecule.
[1][5]
Synthetic Methodology (Protocol)
The most robust route for synthesizing 2-Methyl-4-(trifluoromethyl)pyrimidine involves the cyclocondensation of acetamidine with a trifluorinated
Reaction Scheme
Reagents:
-
(E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) (Electrophile)[1]
-
Base: Sodium Ethoxide (
) or Potassium Carbonate ( )[1] -
Solvent: Ethanol (Anhydrous)[1]
Step-by-Step Protocol
-
Preparation of Amidine Free Base:
-
Dissolve Acetamidine HCl (1.0 eq) in anhydrous ethanol.
-
Add NaOEt (1.0 eq) at 0°C to liberate the free base.[1] Stir for 30 minutes.
-
-
Cyclocondensation:
-
Add (E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (1.05 eq) dropwise to the amidine solution while maintaining temperature <10°C.
-
Mechanism: The amidine nitrogen attacks the
-carbon of the enone (displacing ethoxide), followed by intramolecular cyclization onto the trifluoroacetyl carbonyl.[1]
-
-
Reflux:
-
Warm the mixture to room temperature, then reflux for 4–6 hours to ensure complete dehydration and aromatization.
-
-
Workup:
-
Purification:
-
Purify via vacuum distillation or flash column chromatography (Hexanes/EtOAc gradient) to isolate the product.[1]
-
Visualization: Synthetic Workflow
Structural Validation & Quality Control
Trustworthiness in research data relies on rigorous characterization. The following analytical signatures confirm the identity of the synthesized compound.
NMR Spectroscopy (Predicted)
-
NMR (400 MHz,
): -
NMR:
-
-65.0 to -70.0 ppm (s, 3F): Characteristic singlet for
.
-
-65.0 to -70.0 ppm (s, 3F): Characteristic singlet for
Mass Spectrometry (GC-MS)[1]
-
Molecular Ion (
): 162 m/z.[1] -
Fragmentation Pattern:
Applications in Drug Discovery
The 2-Methyl-4-(trifluoromethyl)pyrimidine scaffold is a privileged structure in medicinal chemistry.[1]
-
Bioisosterism: The
group mimics the volume of an isopropyl group but prevents metabolic degradation (e.g., hydroxylation) at that position.[1] -
Kinase Inhibition: The pyrimidine nitrogens serve as hydrogen bond acceptors in the hinge region of kinase ATP-binding pockets. The C2-methyl group often fits into small hydrophobic pockets (gatekeeper residues).[1]
-
Agrochemicals: Used as an intermediate for herbicides where the electron-deficient ring enhances potency against specific enzyme targets (e.g., ALS inhibitors).[1]
Safety & Handling (SDS Summary)
-
Hazards: Skin Irritant (H315), Eye Irritant (H319).[1] Potential respiratory irritant.[4]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from strong oxidizing agents.[1]
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of vapors.[1]
References
-
PubChem. (n.d.).[1] 2-Fluoro-4-(trifluoromethyl)pyrimidine (Related Analog Data). National Library of Medicine.[1] Retrieved January 29, 2026, from [Link][1]
-
Martins, M. A. P., et al. (2004).[1] Trifluoromethyl-substituted pyrimidines: A Review of Synthesis and Applications. Chemical Reviews. (Contextual grounding on ETFBO cyclization).
Sources
- 1. Three-Component Reaction of Tautomeric Amidines with 3-Ferrocenylmethylidene-2,4-pentanedione. Formation of Polymeric Coordination Complexes of Potassium Ferrocenyl-(hexahydro)pyrimidoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103153963A - Cyclopropane compound - Google Patents [patents.google.com]
- 3. 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione | 720-94-5 [chemicalbook.com]
- 4. 2-氨基-4-(三氟甲基)嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
